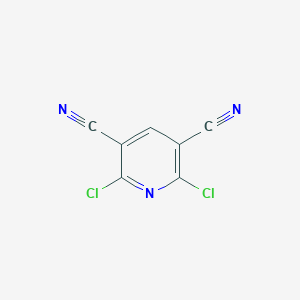![molecular formula C20H20N2O2 B170334 Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 184289-85-8](/img/structure/B170334.png)
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate is a chemical compound that has been the focus of research in the scientific community due to its potential applications in various fields. It is a spiro compound that has a unique structure and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Its antimicrobial properties have also been studied, and it has been found to exhibit activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate is not fully understood. However, it has been proposed that it may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it may inhibit the production of inflammatory cytokines, which could lead to its anti-inflammatory effects. Its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes.
Biochemische Und Physiologische Effekte
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been found to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate in lab experiments is its unique structure, which could lead to the discovery of new compounds with similar biological activities. Additionally, it has been found to exhibit various biological activities, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the discovery of new compounds with similar biological activities. Additionally, it could be studied for its potential use in treating other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its potential use as a drug delivery system could also be explored. Overall, further research on Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate could lead to the discovery of new treatments for various diseases.
Synthesemethoden
The synthesis of Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate has been reported in various studies. One of the most commonly used methods involves the reaction of indole-3-carboxaldehyde with piperidine in the presence of benzyl bromide and potassium carbonate. The product is then purified using column chromatography. Other methods include the reaction of indole-3-carboxaldehyde with piperidine in the presence of various catalysts such as boron trifluoride etherate or trifluoroacetic acid.
Eigenschaften
CAS-Nummer |
184289-85-8 |
|---|---|
Produktname |
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate |
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,15H,10-14H2 |
InChI-Schlüssel |
URTAFWBDASBETD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C=NC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC12C=NC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Synonyme |
benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



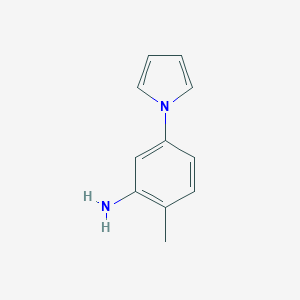
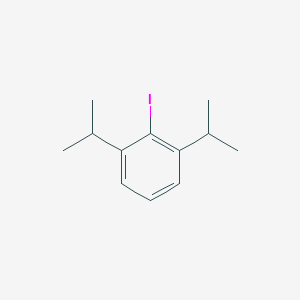
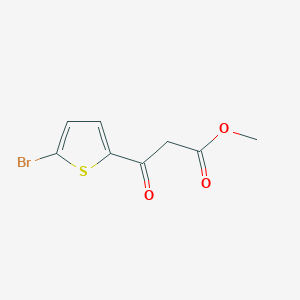
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)
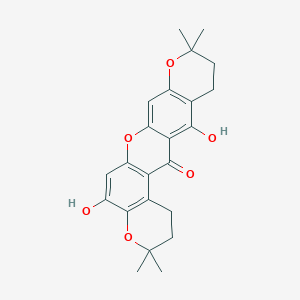
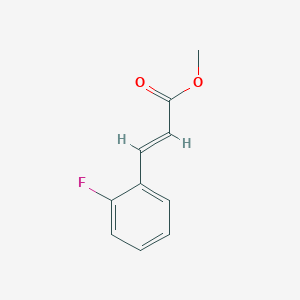
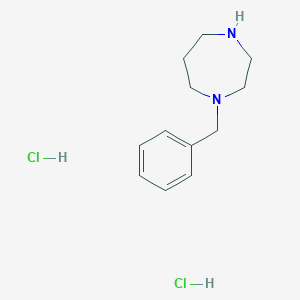
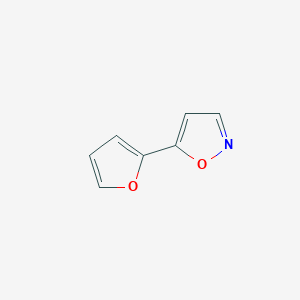
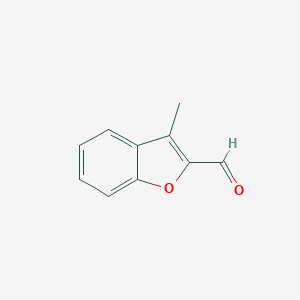
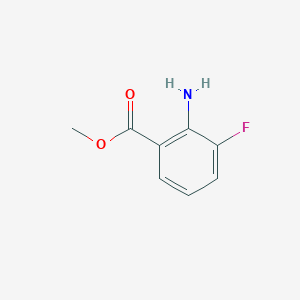
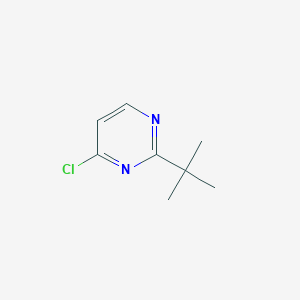
![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)
